molecular formula C12H18N2O B12710602 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine CAS No. 83522-07-0

2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine

Cat. No.: B12710602
CAS No.: 83522-07-0
M. Wt: 206.28 g/mol
InChI Key: NRUMIWZSFODVAY-UHFFFAOYSA-N
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Description

2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine is an organic compound that features a unique structure combining a dimethylamino group, a phenyl ring, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine typically involves the reaction of p-(Dimethylamino)benzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazolidine ring. Common solvents used in this synthesis include ethanol and methanol, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines or alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy. Detailed studies are required to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine include:

    N,N-Dimethylaniline: A related compound with a dimethylamino group attached to a phenyl ring.

    Phenylacetone: An organic compound with a phenyl group and a ketone functional group.

    2-Phenylethylamine: A compound with a phenyl group attached to an ethylamine moiety.

Uniqueness

This compound is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties. This ring structure enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

83522-07-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N,N-dimethyl-4-(3-methyl-1,3-oxazolidin-2-yl)aniline

InChI

InChI=1S/C12H18N2O/c1-13(2)11-6-4-10(5-7-11)12-14(3)8-9-15-12/h4-7,12H,8-9H2,1-3H3

InChI Key

NRUMIWZSFODVAY-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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